Cyclohexyltrichlorosilane CAS number 98-12-4 properties
Cyclohexyltrichlorosilane CAS number 98-12-4 properties
An In-depth Technical Guide to Cyclohexyltrichlorosilane (CAS No. 98-12-4)
This guide provides a comprehensive technical overview of cyclohexyltrichlorosilane (CHTCS), a versatile organosilane compound. It is intended for researchers, chemists, and material scientists who require a deep understanding of its properties, reactivity, and applications, particularly in the realm of surface modification and silicone chemistry. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, ensuring a robust and practical understanding for laboratory and development applications.
Core Molecular Profile and Identification
Cyclohexyltrichlorosilane, identified by CAS Number 98-12-4, is an organosilicon compound characterized by a cyclohexyl group and three chlorine atoms covalently bonded to a central silicon atom.[1][2] This structure dictates its high reactivity, particularly the susceptibility of the silicon-chlorine bonds to nucleophilic attack, which is the cornerstone of its utility.
The key identifiers for this compound are:
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IUPAC Name : Trichloro(cyclohexyl)silane[1]
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Canonical SMILES : C1CCC(CC1)(Cl)Cl[1]
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InChI Key : SIPHWXREAZVVNS-UHFFFAOYSA-N[3]
Physicochemical and Spectroscopic Properties
The physical state and properties of CHTCS are critical for its handling and application. It is a colorless to pale yellow liquid with a pungent, sharp odor characteristic of chlorosilanes and the hydrogen chloride gas released upon contact with atmospheric moisture.[1][4]
Table of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 98-12-4 | [1][3] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Boiling Point | 206 °C (at 760 mmHg) | [1] |
| 90-91 °C (at 10 mmHg) | [3][5] | |
| Density | 1.226 - 1.232 g/mL at 25 °C | [1][3] |
| Flash Point | 91 - 94 °C (196 - 201.2 °F) (closed cup) | [1][3][6] |
| Refractive Index | n20/D 1.478 (lit.) | [3] |
| Molecular Weight | 217.60 g/mol | [3] |
Spectroscopic Signature
While specific spectra are dependent on the acquisition conditions, the key features expected from NMR and IR spectroscopy are predictable and essential for quality control and reaction monitoring.
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¹H NMR : The proton spectrum will be complex due to the overlapping signals of the cyclohexyl ring protons. One would expect a multiplet corresponding to the single proton on the carbon attached to the silicon atom (α-proton), shifted downfield relative to the other ring protons. The remaining ten protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets in the upfield region.
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¹³C NMR : The carbon spectrum will show distinct signals for the carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon (C-Si) will be the most downfield signal. The other carbons of the ring will appear in the typical aliphatic region.
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²⁹Si NMR : The silicon-29 NMR spectrum is a powerful tool for characterizing organosilanes. CHTCS would exhibit a single resonance in the region characteristic for silicon atoms bonded to one carbon and three chlorine atoms.
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FT-IR : The infrared spectrum will not show O-H or Si-H stretches. Key absorptions will include C-H stretching from the cyclohexyl group (approx. 2850-2950 cm⁻¹), Si-Cl stretching (typically in the 450-650 cm⁻¹ region), and C-Si vibrations. The absence of a broad peak around 3200-3600 cm⁻¹ is a good indicator of the compound's purity and lack of hydrolysis.[1]
Reactivity and Mechanistic Pathways
The chemistry of CHTCS is dominated by the highly polarized and hydrolytically unstable Si-Cl bonds. Understanding this reactivity is fundamental to its successful application and safe handling.
Synthesis Pathway
Cyclohexyltrichlorosilane is typically synthesized via the hydrosilylation of cyclohexene with trichlorosilane (HSiCl₃). This reaction is most often catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆).
Reaction : C₆H₁₀ + HSiCl₃ --(Pt catalyst)--> C₆H₁₁SiCl₃
The choice of a platinum catalyst is crucial as it facilitates the addition of the Si-H bond across the double bond of the cyclohexene, a process that does not readily occur without catalytic activation. The reaction must be carried out under strictly anhydrous conditions to prevent the premature hydrolysis of the trichlorosilane reactant and the CHTCS product.
Hydrolysis and Condensation: The Core Reactivity
The most significant reaction of CHTCS is its rapid and violent hydrolysis upon contact with water, including atmospheric moisture.[4][7] This reaction proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form a cyclohexylsilanetriol (C₆H₁₁Si(OH)₃). This intermediate is highly unstable and immediately undergoes self-condensation to form polysiloxane networks. The hydrolysis reaction liberates three equivalents of hydrogen chloride (HCl) gas, which is toxic and corrosive.[1][4]
The overall reaction can be summarized as: C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl n C₆H₁₁Si(OH)₃ → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O
This rapid, uncontrolled polymerization in the presence of bulk water is why CHTCS is used for surface modification in controlled environments, where the reaction can be limited to the substrate surface.
Caption: Hydrolysis and subsequent condensation of CHTCS.
Core Application: Hydrophobic Surface Modification
A primary application for CHTCS is in rendering hydrophilic surfaces, such as glass, silica (SiO₂), and other metal oxides, hydrophobic.[5] The cyclohexyl group is non-polar and sterically bulky, creating a low-energy surface that repels water.[5]
Principle of Silanization
The process, known as silanization, relies on the presence of hydroxyl (-OH) groups on the substrate surface. The trichlorosilyl group of CHTCS reacts with these surface hydroxyls, covalently bonding the cyclohexylsilane moiety to the surface and releasing HCl. Adjacent bonded molecules can then cross-link via condensation reactions, forming a durable, self-assembled monolayer (SAM) or a thin polymer film.[5] This process effectively masks the polar surface hydroxyls with a layer of non-polar cyclohexyl groups.
Experimental Protocol: Hydrophobic Functionalization of SiO₂ Wafers
This protocol describes a standard procedure for modifying a silicon wafer with a native oxide layer. Causality : Every step is designed to maximize the efficacy and reproducibility of the covalent surface modification.
Materials:
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Cyclohexyltrichlorosilane (CHTCS), anhydrous grade (>97%)
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Anhydrous Toluene or Hexane (solvent)
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Silicon wafers with native oxide (SiO₂)
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Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
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Deionized (DI) water (18 MΩ·cm)
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High-purity Nitrogen or Argon gas
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Glassware (e.g., petri dishes, beakers), oven-dried before use.
Protocol Steps:
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Substrate Cleaning and Activation (The 'Why'): To ensure a uniform reaction, the surface must be scrupulously clean and populated with the maximum number of hydroxyl groups. Piranha solution is a highly effective oxidizing agent that removes organic residues and hydroxylates the surface.
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a. Place SiO₂ wafers in a glass container.
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b. Carefully prepare Piranha solution by slowly adding H₂O₂ to H₂SO₄. (Warning: Highly exothermic and corrosive. Use proper PPE in a fume hood).
-
c. Immerse wafers in the Piranha solution for 15-30 minutes.
-
d. Remove wafers and rinse extensively with DI water.
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e. Dry the wafers under a stream of nitrogen/argon and then bake in an oven at 120 °C for at least 1 hour to remove all physisorbed water. The surface remains hydroxylated.
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-
Silanization Solution Preparation (The 'Why'): The reaction must be performed in an anhydrous organic solvent to prevent CHTCS from polymerizing in solution before it can react with the surface. A low concentration is used to promote monolayer formation.
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a. In a nitrogen-filled glovebox or a fume hood with a dry atmosphere, prepare a 1-2% (v/v) solution of CHTCS in anhydrous toluene.
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b. The solution should be prepared immediately before use as its stability is limited.
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-
Surface Reaction (The 'Why'): This step forms the covalent Si-O-Si bond between the substrate and the silane. The reaction time is optimized to allow for complete surface coverage.
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a. Transfer the dried, activated wafers into the CHTCS solution.
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b. Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere. Gentle agitation can improve uniformity.
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-
Post-Reaction Rinsing and Curing (The 'Why'): Excess, unbound silane must be removed to prevent the formation of undesirable multilayers. The curing step cross-links the bonded silanes, creating a more stable and durable coating.
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a. Remove the wafers from the silanization solution.
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b. Rinse sequentially with fresh anhydrous toluene (to remove the reaction solution), followed by isopropanol or ethanol (to remove toluene), and finally DI water.
-
c. Dry the wafers under a stream of nitrogen.
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d. Cure the coated wafers in an oven at 110-120 °C for 30-60 minutes.
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Validation: The success of the modification can be verified by measuring the static water contact angle. A successfully hydrophobized surface will exhibit a contact angle >90°, compared to <10° for the clean, activated surface.
Caption: Workflow for SiO₂ surface hydrophobization.
Safety, Handling, and Storage
Cyclohexyltrichlorosilane is a hazardous material and requires strict safety protocols. Its hazards stem from its corrosivity, reactivity with water, and the toxicity of its hydrolysis products.[8][9]
Hazard Analysis
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GHS Classification : Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[3]
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NFPA 704 Diamond : Health: 3 (Serious), Flammability: 2 (Moderate), Instability: 1 (Slight), Special: W (Reacts with water).[4]
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Primary Hazards :
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Causes severe skin burns and permanent eye damage upon contact.[8]
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Reacts violently with water, steam, or moist air to produce toxic and corrosive hydrogen chloride gas.[4][7] The reaction can also generate flammable hydrogen gas.[4]
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Inhalation of vapors or the resulting HCl gas can cause severe irritation and damage to the respiratory tract.[8]
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Combustible liquid; vapors can form explosive mixtures with air when heated.[1]
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Recommended Handling Procedures
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Work Environment : Always handle CHTCS in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical splash goggles in combination with a full-face shield are mandatory.[8]
-
Skin Protection : Wear a chemically resistant apron or lab coat. Use gloves rated for corrosive materials, such as nitrile or Viton®.[7] Ensure no skin is exposed.
-
Respiratory Protection : For situations with potential exposure above limits, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[7]
-
-
Spill Management : In case of a spill, evacuate the area. Do NOT use water.[8] Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[8]
Storage and Disposal
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Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture, heat, sparks, and incompatible materials (e.g., water, alcohols, strong bases, oxidizing agents).[7][10] The storage area should be designated for corrosive and water-reactive materials.
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Disposal : Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in drains or the environment.
Conclusion
Cyclohexyltrichlorosilane is a potent chemical reagent with significant utility in materials science and silicone chemistry. Its value is intrinsically linked to the high reactivity of its trichlorosilyl group. This same reactivity, however, necessitates a thorough understanding of its properties and strict adherence to safety protocols. By controlling its reaction with hydroxylated surfaces, researchers can create robust, covalently bonded hydrophobic coatings. Mastery of its handling and reaction conditions allows for the precise exploitation of its chemical properties for advanced applications.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 60987, Cyclohexyltrichlorosilane". PubChem, [Link]. Accessed January 20, 2026.
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Gelest. "CYCLOHEXYLTRICHLOROSILANE". Gelest Inc., [Link]. Accessed January 20, 2026.
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New Jersey Department of Health. "Hazard Substance Fact Sheet: Cyclohexyl Trichlorosilane". NJ.gov, [Link]. Accessed January 20, 2026.
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New Jersey Department of Health. "Hazard Substance Fact Sheet: Cyclohexenyl Trichlorosilane". NJ.gov, [Link]. Accessed January 20, 2026.
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Gelest. "Safety Data Sheet: CYCLOHEXYLTRIMETHOXYSILANE". Gelest Inc., [Link]. Accessed January 20, 2026.
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Silicones Environmental, Health and Safety Center. "Global Safe Handling of Chlorosilanes". American Chemistry Council, [Link]. Accessed January 20, 2026.
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